molecular formula C27H28N4O2S2 B11620980 7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620980
M. Wt: 504.7 g/mol
InChI Key: DTXDLYSRPVAOTR-JCMHNJIXSA-N
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Description

The compound “(5Z)-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core.
  • Introduction of the piperidine and phenylethyl groups.
  • Formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs or as a tool in biochemical research.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as infections, cancer, or inflammatory conditions.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and pyrido[1,2-a]pyrimidin-4-ones. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This may result in unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H28N4O2S2

Molecular Weight

504.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O2S2/c1-17-11-13-29(14-12-17)24-21(25(32)30-16-18(2)9-10-23(30)28-24)15-22-26(33)31(27(34)35-22)19(3)20-7-5-4-6-8-20/h4-10,15-17,19H,11-14H2,1-3H3/b22-15-

InChI Key

DTXDLYSRPVAOTR-JCMHNJIXSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Origin of Product

United States

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